6,8-dichloro-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
Overview
Description
6,8-dichloro-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones. This compound is characterized by the presence of chlorine atoms at positions 6 and 8, a thiazole ring at position 3, and a dimethylphenyl group at position 4. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the condensation of 6,8-dichloro-2H-chromen-2-one with 2,4-dimethylphenylthiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization and chromatography ensures the production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
6,8-dichloro-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA) in solvents like dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6,8-dichloro-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 6,8-dichloro-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
6,8-dichloro-2H-chromen-2-one: Lacks the thiazole and dimethylphenyl groups, making it less complex.
3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one: Lacks the chlorine atoms at positions 6 and 8.
6,8-dichloro-3-(1,3-thiazol-2-yl)-2H-chromen-2-one: Lacks the dimethylphenyl group.
Uniqueness
The presence of both chlorine atoms and the thiazole-dimethylphenyl moiety in 6,8-dichloro-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one imparts unique chemical and biological properties. This combination enhances its reactivity and potential as a lead compound in drug discovery .
Properties
IUPAC Name |
6,8-dichloro-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2NO2S/c1-10-3-4-14(11(2)5-10)17-9-26-19(23-17)15-7-12-6-13(21)8-16(22)18(12)25-20(15)24/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXKEYBDFYMRKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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